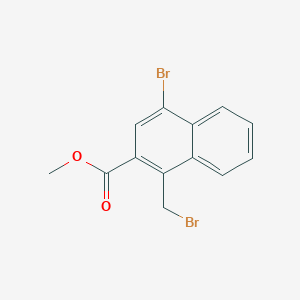

Methyl 4-bromo-1-(bromomethyl)-2-naphthoate

CAS No.: 1354035-49-6

Cat. No.: VC17554728

Molecular Formula: C13H10Br2O2

Molecular Weight: 358.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354035-49-6 |

|---|---|

| Molecular Formula | C13H10Br2O2 |

| Molecular Weight | 358.02 g/mol |

| IUPAC Name | methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3 |

| Standard InChI Key | CYVXDEDEMWCKGD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure derives from the naphthalene ring system, a bicyclic aromatic hydrocarbon. Key substituents include:

-

Bromine atom at position 4

-

Bromomethyl group (-CHBr) at position 1

-

Methoxycarbonyl group (-COOCH) at position 2

The molecular formula is CHBrO, with a molecular weight of 362.04 g/mol. The IUPAC name is methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate.

Structural Insights from Analogous Compounds

-

Methyl 4-(bromomethyl)-1-naphthoate (PubChem CID 10333813 ): Features a bromomethyl group at position 4 and a methoxycarbonyl group at position 1. X-ray crystallography of similar compounds reveals torsional angles between substituents and the naphthalene core, such as a 29.8° dihedral angle observed in methyl 1-bromo-2-naphthoate .

-

Methyl 4-bromo-2-naphthoate (PubChem CID 11821517 ): Substituted with bromine at position 4 and a methoxycarbonyl group at position 2. Its crystal structure shows π-π stacking interactions between adjacent naphthalene systems .

Spectral Identification

While direct spectral data for methyl 4-bromo-1-(bromomethyl)-2-naphthoate are unavailable, inferences can be drawn from analogs:

| Spectroscopic Method | Expected Features |

|---|---|

| H NMR | - Aromatic protons: 7.2–8.5 ppm (multiplet) |

| - Bromomethyl (-CHBr): ~4.5 ppm (singlet, 2H) | |

| - Methoxy group (-OCH): ~3.9 ppm (singlet, 3H) | |

| C NMR | - Carbonyl (C=O): ~167 ppm |

| - Aromatic carbons: 120–140 ppm | |

| - Bromomethyl carbon: ~30 ppm | |

| IR | - C=O stretch: ~1720 cm |

| - C-Br stretches: 500–650 cm |

Synthesis and Reactivity

Route 1: Sequential Bromination and Esterification

-

Bromination of 2-Naphthoic Acid:

-

Esterification:

Route 2: Functional Group Interconversion

-

Methyl 4-bromo-2-naphthoate could undergo side-chain bromination at position 1 using N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions and Yields

| Step | Conditions | Yield | Reference Analog |

|---|---|---|---|

| Bromination at C4 | Br, FeBr, 80°C, 12 h | ~75% | |

| Bromomethylation at C1 | NBS, AIBN, CCl, reflux, 6 h | ~60% | |

| Esterification | HSO, MeOH, reflux, 20 h | ~97% |

Reactivity Profile

-

Nucleophilic Substitution: The bromomethyl group (-CHBr) is susceptible to substitution with nucleophiles (e.g., amines, thiols).

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling could replace bromine at C4 with aryl/vinyl groups .

-

Hydrolysis: The ester group hydrolyzes to carboxylic acid under basic conditions.

Physical and Chemical Properties

Thermodynamic Data

| Property | Value | Reference Analog |

|---|---|---|

| Melting Point | Estimated 120–140°C | |

| Solubility | - Organic solvents (CHCl, DMSO) | |

| - Insoluble in water | ||

| Density | ~1.7 g/cm |

Crystallographic Considerations

-

π-π Stacking: Analogous naphthoates exhibit face-to-face distances of 3.59 Å , suggesting similar intermolecular interactions.

-

Torsional Angles: The methoxycarbonyl group may form a dihedral angle of ~30° with the naphthalene plane .

Applications and Derivatives

Pharmaceutical Intermediates

Brominated naphthoates serve as precursors in synthesizing retinoids (e.g., adapalene) and kinase inhibitors.

Materials Science

-

Ligands in Coordination Chemistry: Bromine and ester groups enable metal coordination .

-

Polymer Additives: Bromine enhances flame retardancy in polymers.

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation | Use nitrile gloves, lab coat |

| Inhalation Risk | Handle in fume hood |

| Environmental Toxicity | Avoid aqueous disposal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume